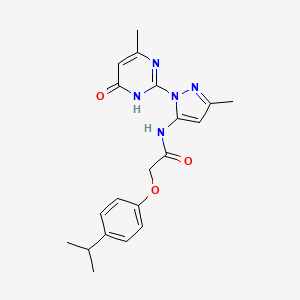
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide, also known as L-454,560, is a selective antagonist of the dopamine D1 receptor. It was first synthesized in 1991 by scientists at Merck Sharp and Dohme Research Laboratories.
Mecanismo De Acción
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide works by binding to and blocking the dopamine D1 receptor. This receptor is a G protein-coupled receptor that is found in the brain and is involved in the regulation of various physiological processes, including movement, reward, and motivation.
Biochemical and Physiological Effects:
Blocking the dopamine D1 receptor with 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce locomotor activity in rodents, suggesting that it plays a role in the regulation of movement. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it plays a role in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide in lab experiments is that it is a highly selective antagonist of the dopamine D1 receptor, meaning that it does not interact with other receptors in the brain. This makes it a valuable tool for studying the specific role of the dopamine D1 receptor in various physiological and pathological processes. One limitation of using 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of future directions for research involving 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide. One area of interest is the role of the dopamine D1 receptor in the development of addiction and other psychiatric disorders. Another area of interest is the potential therapeutic uses of dopamine D1 receptor antagonists in the treatment of these disorders. Additionally, there is ongoing research into the development of new and more effective dopamine D1 receptor antagonists, which could have important implications for the treatment of a variety of neurological and psychiatric conditions.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-methoxy-4-methylsulfanylbutylamine to form 1-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)aniline. This intermediate is then reacted with methanesulfonyl chloride to form 1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to block the effects of dopamine D1 receptor agonists in animal models, indicating that it is a selective antagonist of this receptor subtype.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-18-13(7-8-19-2)9-15-20(16,17)10-11-3-5-12(14)6-4-11/h3-6,13,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGXJUYGAEMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2885605.png)

![4-fluoro-N'-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]benzohydrazide](/img/structure/B2885608.png)
![2-benzyl-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2885610.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2885612.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885614.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2885616.png)




![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)